REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[O:11]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12]1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].COCCOC>[F:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([C:13]2[CH:14]=[CH:15][O:11][CH:12]=2)[CH:9]=1 |f:2.3.4,5.6.7.8.9|
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C=CC(=C1)F
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude was purified by Combi flash chromatography (24 g column, 8 g silica, gradient of eluent from PE to PE/EtOac 9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C#N)C=C1)C1=COC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |